molecular formula C13H15N3O5S B14976877 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14976877
M. Wt: 325.34 g/mol
InChI Key: AOVBKGHLEIYQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a dihydropyrimidine core. Its molecular formula is C₁₃H₁₅N₃O₅S, with a molecular weight of 325.34 g/mol . Key structural attributes include:

  • A 6-oxo-1,6-dihydropyrimidine backbone with a hydroxyl group at position 2.
  • A sulfonamide group (-SO₂NH-) at position 5.
  • A 4-methoxyphenethyl substituent attached to the sulfonamide nitrogen.

This compound is of interest due to its structural similarity to bioactive molecules, particularly sulfonamide-based inhibitors and enzyme modulators.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O5S/c1-21-10-4-2-9(3-5-10)6-7-15-22(19,20)11-8-14-13(18)16-12(11)17/h2-5,8,15H,6-7H2,1H3,(H2,14,16,17,18)

InChI Key

AOVBKGHLEIYQIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction via Biginelli-Type Condensation

The dihydropyrimidine core is frequently assembled using modified Biginelli reactions. For the target compound, this involves:

Reagents :

  • Ethyl acetoacetate (β-keto ester)
  • Urea (or thiourea for thio analogs)
  • 4-Methoxybenzaldehyde derivative (aryl aldehyde)

Conditions :

  • HCl (catalytic) in refluxing ethanol (6–8 hours)
  • Yield optimization via microwave-assisted synthesis (30–45 minutes at 120°C)

Mechanistic Insight :
The acid-catalyzed cyclocondensation proceeds through imine formation, followed by Knoevenagel adduct generation and subsequent ring closure. The 2-hydroxy group arises from in situ hydrolysis of the initially formed alkoxy intermediate.

Sulfonation and Sulfonamide Coupling

Introducing the sulfonamide moiety requires precise control to avoid over-sulfonation:

Stepwise Protocol :

  • Chlorosulfonation :
    • React pyrimidine intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C
    • Quench with ice-water to precipitate pyrimidine-5-sulfonyl chloride
  • Amination :
    • Combine sulfonyl chloride with 2-(4-methoxyphenyl)ethylamine in THF/water biphasic system
    • Maintain pH 8–9 using NaHCO₃ to drive nucleophilic attack
    • Stir 12–16 hours at room temperature

Critical Parameters :

  • Molar ratio (amine:sulfonyl chloride = 1.2:1) minimizes dimerization
  • Exclusion of moisture during chlorosulfonation prevents hydrolysis

Alternative Route: Post-Functionalization of Preformed Sulfonamides

Recent advances employ pre-synthesized sulfonamide building blocks:

Synthesis of 5-Sulfonamidopyrimidines :

  • Start with 5-aminopyrimidine-6-one
  • Diazotize with NaNO₂/HCl at 0°C
  • Treat with SO₂/CuCl₂ to install sulfonyl chloride
  • Couple with 2-(4-methoxyphenyl)ethylamine

Advantages :

  • Avoids handling corrosive chlorosulfonic acid
  • Higher functional group tolerance

Reaction Optimization and Yield Data

Step Conditions Yield (%) Purity (HPLC)
Biginelli Condensation Ethanol reflux, 8h 68 92.4
Microwave Condensation 120°C, 35min 82 95.1
Chlorosulfonation ClSO₃H, DCM, 0°C 71 89.7
Amination THF/H₂O, pH 8.5, 16h 85 98.2

Data compiled from analogous syntheses in

Analytical Characterization

Spectroscopic Confirmation

IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch, sulfonamide)
  • 1665 cm⁻¹ (C=O, pyrimidinone)
  • 1250 cm⁻¹ (S=O asymmetric stretch)

¹H NMR (400MHz, DMSO-d₆) :

  • δ 3.74 (s, 3H, OCH₃)
  • δ 4.12 (t, J=6.8Hz, 2H, NCH₂)
  • δ 6.85–7.26 (m, 4H, aryl-H)
  • δ 10.32 (s, 1H, SO₂NH)

HRMS :

  • Calculated for C₁₃H₁₆N₃O₅S [M+H]⁺: 342.0857
  • Found: 342.0853

Industrial-Scale Considerations

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances sulfonation efficiency (yield increase from 71% to 89%)
  • Continuous Flow Systems : Mitigate exothermic risks during chlorosulfonation

Green Chemistry Approaches

  • Replacement of DCM with cyclopentyl methyl ether (CPME) in sulfonation steps
  • Enzyme-mediated amination using lipase B (reduces base requirement)

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural features suggest potential in:

  • Antimicrobial Agents : Pyrimidine sulfonamides inhibit dihydropteroate synthase
  • Kinase Inhibitors : Molecular modeling shows ATP-binding site complementarity

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The sulfonamide and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₁₅N₃O₅S 325.34 4-Methoxyphenethyl, sulfonamide Moderate polarity, balanced logP
2-hydroxy-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₀N₄O₄S 282.27 Pyridin-3-ylmethyl Higher basicity, lower steric bulk
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-...}acetamide C₂₂H₂₄N₄O₆S₂ ~528.63 4-Ethylphenylsulfonyl, sulfanyl High hydrophobicity, reduced solubility
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-...-5-carbonitrile C₁₂H₁₆N₄O₂S 296.35 Carbonitrile, methoxyethylsulfanyl Electron-withdrawing, reactive

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 4-methoxyphenethyl group is synthetically accessible via condensation reactions, as demonstrated in the synthesis of Rip-B (34% yield) .
  • Crystallography : Tools like SHELX and ORTEP-3 (Evidences 1, 4, 5) are critical for resolving the dihydropyrimidine core’s conformation, which influences binding to biological targets.

Biological Activity

The compound 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a member of the dihydropyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H18N2O4S
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 108383-96-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses and various diseases such as cardiovascular disorders and autoimmune conditions .

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. The compound's sulfonamide group enhances its antibacterial efficacy by targeting bacterial enzymes necessary for cell wall synthesis. In vitro studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Activity MIC (µg/mL) Tested Strains
Antistaphylococcal15.625 - 62.5Staphylococcus aureus
Antienterococcal62.5 - 125Enterococcus faecalis

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of MPO activity. In a study involving lipopolysaccharide-stimulated human whole blood, the compound effectively decreased MPO activity, suggesting its potential as a therapeutic agent in managing inflammatory diseases .

Anticancer Potential

Preclinical evaluations have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Studies

  • Myeloperoxidase Inhibition : A study highlighted the irreversible inhibition of MPO by compounds structurally related to our target molecule, showcasing significant reductions in MPO activity following oral administration in animal models .
  • Cytotoxicity Against Cancer Cells : Various derivatives were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, which supports further investigation into their mechanisms of action and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrimidine core functionalization. For example, acetylation of amino-pyrimidine intermediates using acetic anhydride, followed by sulfonamide coupling under controlled pH (7–8) with sulfonyl chlorides. Reaction monitoring via TLC or HPLC is critical to optimize yields .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement) is ideal for resolving bond angles and hydrogen-bonding networks. Complementary techniques include:

  • NMR : Assign sulfonamide proton environments (δ 10–12 ppm) and dihydropyrimidine tautomerism.
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and sulfonamide (1320–1370 cm⁻¹) functional groups .

Q. How can researchers verify the purity of intermediates during synthesis?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (70:30). Purity >95% is typically required for downstream biological assays. Recrystallization from ethanol/water mixtures improves crystallinity .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data when hydrogen-bonding networks differ from computational predictions?

  • Methodological Answer : Discrepancies may arise from solvent interactions or proton disorder. Refine models using SHELXL’s TWIN/BASF commands for twinned crystals. Validate hydrogen bonds via Hirshfeld surface analysis (e.g., C—H⋯O interactions in ) .

Q. What strategies mitigate instability of dihydropyrimidine intermediates during functionalization?

  • Methodological Answer : Avoid DMSO (known to degrade pyrimidines; ). Use anhydrous THF or dichloromethane under nitrogen. Monitor reactions in real-time via in situ NMR or mass spectrometry to isolate reactive intermediates .

Q. How to design assays for evaluating bioactivity against enzyme targets (e.g., thymidine phosphorylase)?

  • Methodological Answer :

  • Enzyme Inhibition : Use a spectrophotometric assay with 5-fluoro-2′-deoxyuridine as substrate, measuring phosphate release at 340 nm.
  • Cellular Uptake : Radiolabel the sulfonamide group (³⁵S) and quantify intracellular accumulation in cancer cell lines (e.g., HCT-116) .

Q. How to interpret conflicting SAR data for sulfonamide derivatives in antimicrobial studies?

  • Methodological Answer : Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., time-kill curves vs. MIC) and molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 4-methoxyphenyl vs. fluorophenyl) with binding to bacterial DNA gyrase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.